molecular formula C14H19ClN2O B1399352 1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone CAS No. 1316218-25-3

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone

Cat. No.: B1399352
CAS No.: 1316218-25-3
M. Wt: 266.76 g/mol
InChI Key: VXTYPHZMSJDJKC-UHFFFAOYSA-N
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Description

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone is a chemical compound with a complex structure that includes a chloropyridine moiety and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone typically involves the reaction of 2-chloropyridine with an azepane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and bases like NaOH. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone is unique due to its specific structural features, such as the combination of a chloropyridine moiety and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[4-[(2-chloropyridin-4-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(5-8-17)9-13-4-6-16-14(15)10-13/h4,6,10,12H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYPHZMSJDJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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